molecular formula C19H16ClNO2 B1393949 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-24-4

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393949
CAS RN: 1160261-24-4
M. Wt: 325.8 g/mol
InChI Key: FAOMFOQWDBRBCZ-UHFFFAOYSA-N
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Description

“8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C19H16ClNO2 and a molecular weight of 325.79 .


Molecular Structure Analysis

The molecular structure of “8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” consists of a quinoline core, which is a benzene ring fused with a pyridine moiety . It also contains an ethyl group at the 8th position, a methoxyphenyl group at the 2nd position, and a carbonyl chloride group at the 4th position .


Chemical Reactions Analysis

Quinoline, which is a part of the compound’s structure, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Proteomics Research

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride: is utilized in proteomics research due to its molecular properties . It serves as a reagent in the study of protein structures and functions, aiding in the identification of protein-protein interactions and post-translational modifications.

Photovoltaic Applications

This compound has been identified as a potential candidate for use in third-generation photovoltaics . Its unique molecular structure allows it to be incorporated into the design of photovoltaic cells, contributing to the absorption spectra and energy levels necessary for efficient solar energy conversion.

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is explored for its application in OLEDs. Its electroluminescent properties make it suitable for the emission layer, potentially improving the light-emitting efficiency and color purity of OLED displays.

Drug Synthesis

The compound is also significant in drug synthesis, where it’s used as a building block for creating various pharmacologically active molecules. Its versatility allows for the introduction of different substituents, which can lead to the development of new therapeutic agents.

Material Science

In material science, this quinoline derivative is used to develop new materials with desirable properties such as conductivity, flexibility, and stability. It can be a key component in creating advanced materials for electronic devices.

Transistor Technology

The compound’s properties are being investigated for use in transistors. Its potential to act as a semiconductor can be harnessed to develop transistors with improved performance for electronic circuits.

Biomedical Research

Lastly, 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride finds applications in biomedical research. It may be used in the development of diagnostic tools or as a precursor for biomedical materials.

properties

IUPAC Name

8-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-6-5-9-15-16(19(20)22)11-17(21-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMFOQWDBRBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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